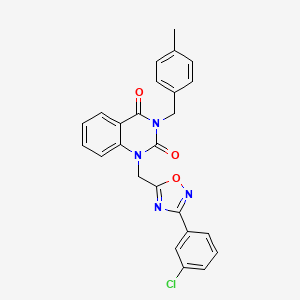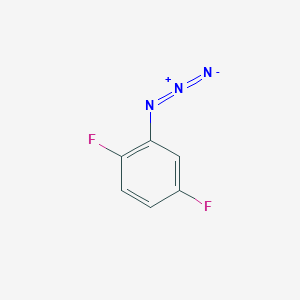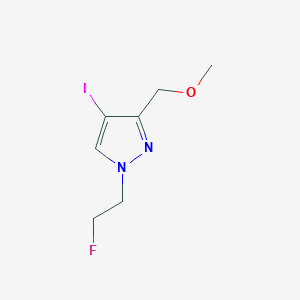
1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is an organofluorine compound that features a pyrazole ring substituted with fluoroethyl, iodo, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with a pyrazole precursor and introduce the fluoroethyl, iodo, and methoxymethyl groups through a series of substitution and addition reactions. For example, the fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide, while the iodo group can be added through iodination reactions using iodine or iodinating agents. The methoxymethyl group can be introduced using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The fluoroethyl, iodo, and methoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) for halogen exchange and methoxymethyl chloride for introducing methoxymethyl groups are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the iodo and methoxymethyl groups can modulate its chemical reactivity and stability. These interactions can influence various biological pathways and processes, making the compound useful for studying and modulating specific biochemical functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-3-iodo-4-(methoxymethyl)-1H-pyrazole: Similar structure but with different substitution pattern.
1-(2-Fluoroethyl)-4-iodo-3-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of methoxymethyl.
1-(2-Fluoroethyl)-4-chloro-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a chloro group instead of iodo.
Uniqueness
1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is unique due to the specific combination of fluoroethyl, iodo, and methoxymethyl groups on the pyrazole ring. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which can be advantageous for various applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FIN2O/c1-12-5-7-6(9)4-11(10-7)3-2-8/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKURXHBDPCWPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1I)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
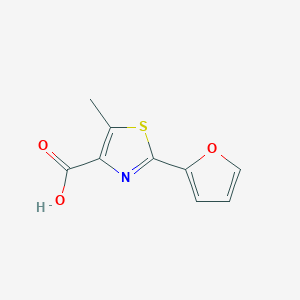
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide](/img/structure/B2398247.png)
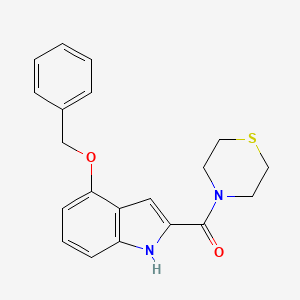
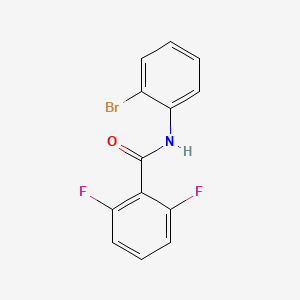

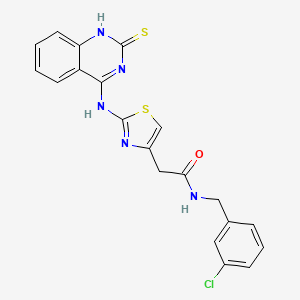
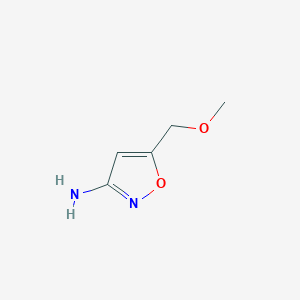
![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398262.png)
![5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2398263.png)
